

Application Notes and Protocols for ¹³C-Adenosine Labeled Samples in NMR Spectroscopy

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Compound of Interest

Compound Name: Adenosine:H20-¹³C

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These application notes provide a comprehensive guide to the acquisition and processing of Nuclear Magnetic Resonance (NMR) data for samples containing ¹³C-labeled adenosine. The protocols outlined below are designed to ensure high-quality, reproducible results for structural elucidation and quantitative analysis.

Introduction to ¹³C NMR of Labeled Adenosine

Carbon-13 (¹³C) NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.^{[1][2]} Due to the low natural abundance of the ¹³C isotope (~1.1%), isotopic labeling of a molecule of interest, such as adenosine, significantly enhances the NMR signal, enabling more sensitive and rapid data acquisition.^{[3][4]} This is particularly advantageous in drug development and metabolic studies where understanding molecular interactions and pathways is crucial.^[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.^[5] The following protocol is recommended for ¹³C-labeled adenosine samples.

Materials:

- 13C-labeled adenosine sample
- High-quality 5 mm NMR tubes[6][7]
- Deuterated solvent (e.g., D₂O, DMSO-d₆, Methanol-d₄)[8]
- Glass Pasteur pipette and glass wool[6][9]
- Vortex mixer
- Permanent marker or labeling system[5]

Protocol:

- Solvent Selection: Choose a deuterated solvent in which the 13C-adenosine is highly soluble and that does not have signals overlapping with the resonances of interest.[6] For biological samples, D₂O is a common choice.
- Concentration: For 1D 13C NMR, a concentration of 20-100 mg of the labeled adenosine in 0.6-0.7 mL of solvent is recommended.[7][9] For 2D experiments like HSQC or HMBC, a concentration of 15-25 mg is often sufficient.[7] If sample quantity is limited, the number of scans during acquisition can be increased to improve the signal-to-noise ratio.[6]
- Dissolution: Weigh the desired amount of 13C-adenosine and dissolve it in the appropriate volume of deuterated solvent in a small vial. Gently vortex to ensure complete dissolution.
- Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[6][9]
- Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL for a standard 5mm tube).[5][7][9] Inconsistent sample height can affect the magnetic field homogeneity (shimming).[7]
- Labeling: Clearly label the NMR tube with a unique identifier.[5][8] Use a permanent marker on the upper part of the tube or a specialized labeling system.[5]

NMR Data Acquisition

The following tables provide typical acquisition parameters for standard 1D and 2D NMR experiments on a 500 MHz spectrometer. These parameters should be optimized based on the specific instrument and sample.

Table 1: 1D ^{13}C NMR Acquisition Parameters

Parameter	Symbol	Recommended Value	Purpose
Pulse Program	pulprog	zgpg30 or zgdc30	Standard 1D ^{13}C experiment with proton decoupling.
Number of Scans	ns	1024 - 4096 (or more)	Signal averaging to improve signal-to-noise. [10]
Acquisition Time	aq	1.0 - 2.0 s	Duration of FID detection, affects resolution. [11]
Relaxation Delay	d1	2.0 - 5.0 s	Time for magnetization to return to equilibrium. Crucial for quantitative analysis. [11]
Spectral Width	sw	200 - 250 ppm	Range of frequencies to be observed. [10] [12]
Transmitter Frequency Offset	o1p	~100 ppm	Center of the spectral window. [10]
Pulse Width	p1	Calibrated 30° or 90°	Excitation pulse duration. A 30° pulse can allow for shorter relaxation delays. [11]
Decoupling	cpdprg	waltz16 or garp	Broadband proton decoupling to simplify the spectrum to singlets. [2]

Table 2: 2D ^1H - ^{13}C HSQC Acquisition Parameters

Parameter	Symbol	Recommended Value	Purpose
Pulse Program	pulprog	hsqcedetgpsisp2.2	Standard HSQC for observing one-bond ^1H - ^{13}C correlations.
Number of Scans	ns	8 - 64	Signal averaging per increment.
Number of Increments	td(f1)	256 - 512	Number of points in the indirect (^{13}C) dimension, affects resolution.
Acquisition Time	aq	~0.15 s	Duration of FID detection in the direct (^1H) dimension.
Relaxation Delay	d1	1.5 - 2.0 s	Time for magnetization to return to equilibrium.
Spectral Width (^1H)	sw(f2)	10 - 12 ppm	Spectral window for the proton dimension.
Spectral Width (^{13}C)	sw(f1)	100 - 160 ppm	Spectral window for the carbon dimension.
$^1\text{J}(\text{CH})$ Coupling Constant	cnst2	145 Hz	Average one-bond C-H coupling constant for polarization transfer.

NMR Data Processing

Modern NMR software packages like TopSpin, Mnova, or VnmrJ can be used for data processing. The general workflow is as follows.

Protocol:

- Fourier Transformation (FT): The raw data (Free Induction Decay - FID) is converted from the time domain to the frequency domain. An exponential window function is typically applied before FT to improve the signal-to-noise ratio.
- Phase Correction: The transformed spectrum is phased to ensure all peaks have a pure absorption lineshape. This can be done automatically or manually.[13][14]
- Baseline Correction: A flat baseline is essential for accurate integration and peak picking. Automated polynomial fitting or manual correction can be applied.[10][14]
- Referencing: The chemical shift axis is calibrated. For aqueous samples, an internal standard like DSS can be used. Alternatively, the residual solvent signal can be used as a reference (e.g., the middle peak of CDCl_3 is set to 77.16 ppm).[15][16]
- Peak Picking: The peaks corresponding to the carbon atoms in adenosine are identified and their chemical shifts are listed.[14][15]
- Integration (for quantitative analysis): The area under each peak is integrated. For accurate quantification, ensure a sufficiently long relaxation delay (d1) was used during acquisition.

Visualizations

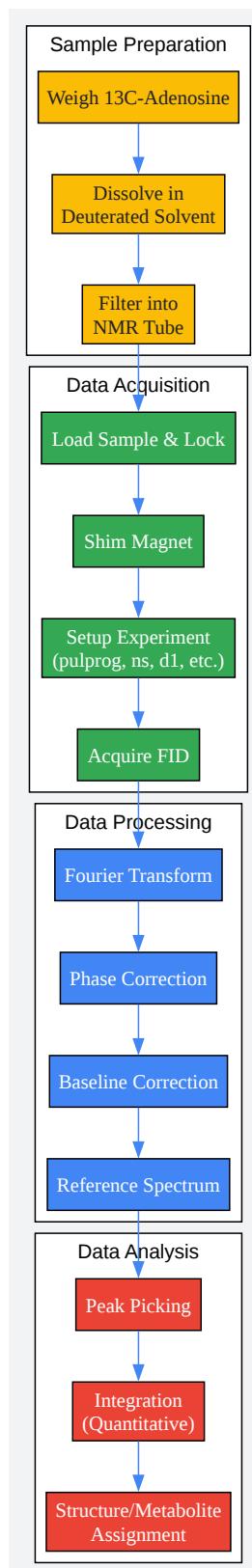
Adenosine Signaling Pathways

Adenosine exerts its physiological effects by binding to four G-protein coupled receptor subtypes: A₁, A_{2A}, A_{2B}, and A₃.[17][18] These receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades.[17][19]

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for ¹³C-Adenosine NMR

The logical flow from sample preparation to final data analysis is a critical component of reproducible NMR spectroscopy.

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Caption: NMR experimental workflow diagram.

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